
Methyl 2-(3-bromo-2-fluorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-bromo-2-fluorophenoxy)acetate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromo-2-fluorophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-fluorophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3-bromo-2-fluorophenol+methyl bromoacetateK2CO3,DMF,ΔMethyl 2-(3-bromo-2-fluorophenoxy)acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-bromo-2-fluorophenoxy)acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Suzuki-Miyaura coupling: Palladium catalyst, boronic acid, and a base like potassium carbonate in an organic solvent.
Major Products Formed
Nucleophilic substitution: Substituted phenoxyacetates.
Reduction: Methyl 2-(3-bromo-2-fluorophenoxy)ethanol.
Oxidation: 2-(3-bromo-2-fluorophenoxy)acetic acid.
Suzuki-Miyaura coupling: Biaryl derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-bromo-2-fluorophenoxy)acetate has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: Potential precursor for the development of pharmaceutical compounds.
Material science: Can be used in the synthesis of polymers and advanced materials.
Biological studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of methyl 2-(3-bromo-2-fluorophenoxy)acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, its mechanism may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-bromo-3-fluorophenoxy)acetate
- Methyl 2-(2-bromo-5-fluorophenoxy)acetate
- Methyl 2-(3-chloro-2-fluorophenoxy)acetate
Uniqueness
Methyl 2-(3-bromo-2-fluorophenoxy)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can affect its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of both bromine and fluorine atoms can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H8BrFO3 |
|---|---|
Poids moléculaire |
263.06 g/mol |
Nom IUPAC |
methyl 2-(3-bromo-2-fluorophenoxy)acetate |
InChI |
InChI=1S/C9H8BrFO3/c1-13-8(12)5-14-7-4-2-3-6(10)9(7)11/h2-4H,5H2,1H3 |
Clé InChI |
YHCGIGRJARTPHP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=C(C(=CC=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


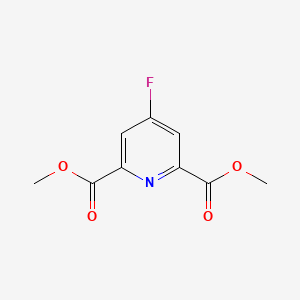
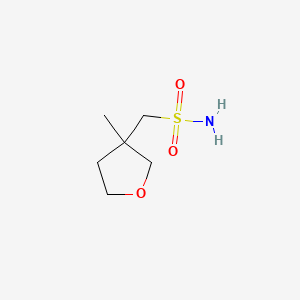
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
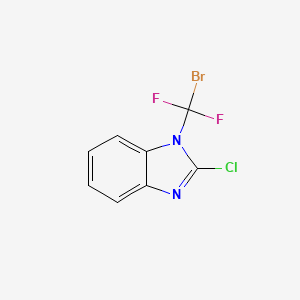
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)

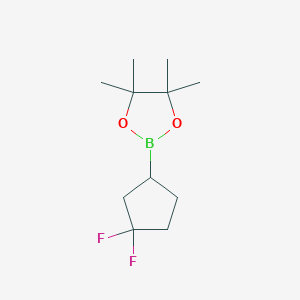
![(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13468415.png)

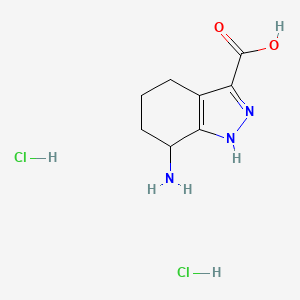
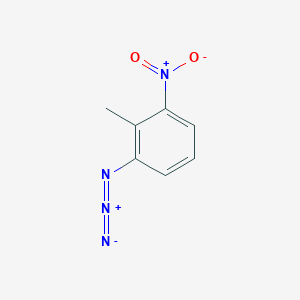

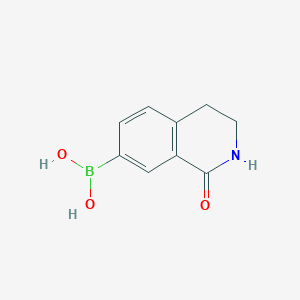
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride](/img/structure/B13468457.png)
